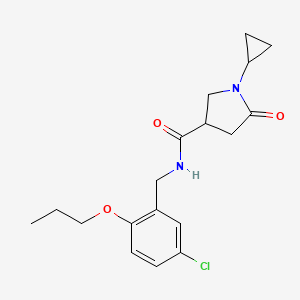

![molecular formula C20H29N3O3 B5505489 2-butyl-8-[(2-oxo-1(2H)-pyridinyl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5505489.png)

2-butyl-8-[(2-oxo-1(2H)-pyridinyl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives involves strategic reactions that enable the formation of the spirocyclic framework. A notable method for synthesizing these compounds includes the Michael addition of lithium enolate to tetrasubstituted olefin acceptors, allowing for the introduction of various substituents into the spirocyclic system (Yang et al., 2008). Additionally, the intramolecular spirocyclization of pyridine substrates has been utilized, highlighting the versatility in creating the 3,9-diazaspiro[5.5]undecane scaffold (Parameswarappa & Pigge, 2011).

Applications De Recherche Scientifique

Synthesis Techniques

The construction of 3,9-diazaspiro[5.5]undecane derivatives, closely related to the query compound, demonstrates the versatility of spirocyclic compounds. These derivatives are synthesized via intramolecular spirocyclization of substituted pyridines, highlighting a method for creating complex structures useful in drug design and materials science (Parameswarappa & Pigge, 2011).

Pharmacological Potential

Diazaspiro[5.5]undecanes show significant antihypertensive properties, suggesting potential for the development of new cardiovascular drugs. Specifically, derivatives have demonstrated effectiveness in lowering blood pressure, with their activity being attributed to mechanisms such as peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).

Chemical Diversity and Applications

The flexibility in synthesizing diazaspiro[5.5]undecane derivatives is further exemplified by the creation of compounds with various substitutions, which could be tailored for specific biological activities or material properties. This adaptability underscores the potential of these compounds in a wide range of scientific applications, from medicinal chemistry to materials science (Ahmed et al., 2012).

Bioactivity and Synthesis

The bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds have been extensively reviewed, indicating their potential for treating various disorders, including obesity, pain, and cardiovascular diseases. This review highlights the compound's versatility and potential in developing new therapeutic agents (Blanco‐Ania et al., 2017).

Innovative Synthesis Methods

Recent advancements in synthesis methods for diazaspiro[5.5]undecane derivatives showcase the ongoing innovation in chemical synthesis. These methods enable the creation of complex and functionalized molecules, which could serve as key intermediates in the development of new drugs or materials (Aggarwal et al., 2014).

Propriétés

IUPAC Name |

2-butyl-8-[2-(2-oxopyridin-1-yl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N3O3/c1-2-3-11-22-15-20(10-8-18(22)25)9-6-13-23(16-20)19(26)14-21-12-5-4-7-17(21)24/h4-5,7,12H,2-3,6,8-11,13-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXIGHUUAZPVKPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CC2(CCCN(C2)C(=O)CN3C=CC=CC3=O)CCC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(difluoromethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5505416.png)

![1-(2-chlorophenyl)-4-{[2-(dimethylamino)-4-methyl-5-pyrimidinyl]carbonyl}-2-piperazinone](/img/structure/B5505419.png)

![7-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5505446.png)

![6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5505450.png)

![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-(3-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5505472.png)

![N-(4-methoxyphenyl)-N-[1-methyl-2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5505492.png)

![methyl 4-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5505495.png)

![N-(2-methylphenyl)[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazin-5-amine](/img/structure/B5505502.png)

![N-cyclohexyl-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5505506.png)

![3-amino-2-methyl-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5505514.png)